5-Bromo-6-methoxy-1-methyl-1H-indazole
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Overview
Description
5-Bromo-6-methoxy-1-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methoxy groups in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-methyl-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroanisole and methylhydrazine.
Reduction: The nitro group in 5-bromo-2-nitroanisole is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 5-bromo-2-aminoanisole undergoes cyclization with methylhydrazine under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methoxy-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products:
Substitution: Formation of 5-azido-6-methoxy-1-methyl-1H-indazole or 5-thio-6-methoxy-1-methyl-1H-indazole.
Oxidation: Formation of 5-bromo-6-formyl-1-methyl-1H-indazole.
Reduction: Formation of 5-bromo-6-hydroxy-1-methyl-1H-indazole.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxy-1-methyl-1H-indazole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indazole derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
5-Bromo-1-methyl-1H-indazole: Similar structure but lacks the methoxy group.
6-Methoxy-1-methyl-1H-indazole: Similar structure but lacks the bromine atom.
5-Bromo-6-methoxy-1H-indazole: Similar structure but lacks the methyl group.
Uniqueness: 5-Bromo-6-methoxy-1-methyl-1H-indazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-9(13-2)7(10)3-6(8)5-11-12/h3-5H,1-2H3 |
InChI Key |
NFXLNUOVILGQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)OC |
Origin of Product |
United States |
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